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Thiobis(hexamethyldisilazane)

Surface chemistry Self-assembled monolayers Electrochemical characterization

Researchers requiring clean, heteroatom-free sulfur deposition on noble metal surfaces often struggle with slow kinetics and contamination from thiols or sulfenyl chlorides. Thiobis(hexamethyldisilazane) resolves this via concerted N-S bond cleavage, depositing exclusively atomic sulfur (XPS-confirmed, no Si/N residues). Key advantages: • High S coverage in minutes at 1 mM, RT. • Crystalline solid (mp 65-67 °C) for easy glovebox weighing. • Enables 72.5% yield S₄N₂ synthesis in one pot. Supplied with rigorous batch documentation for surface science and synthetic reliability.

Molecular Formula C12H36N2SSi4
Molecular Weight 352.84 g/mol
CAS No. 18243-89-5
Cat. No. B099305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobis(hexamethyldisilazane)
CAS18243-89-5
Molecular FormulaC12H36N2SSi4
Molecular Weight352.84 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3
InChIKeyHJYSTONGOLZKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiobis(hexamethyldisilazane) Identity and Class Profile


Thiobis(hexamethyldisilazane), systematically named bis[bis(trimethylsilyl)amino]sulfane or sulfoxylic diamide, tetrakis(trimethylsilyl)- (9CI), is a sulfur-bridged organosilicon compound with the molecular formula C₁₂H₃₆N₂SSi₄ and a molecular weight of 352.84 g·mol⁻¹ [1]. It belongs to the class of silylated sulfur–nitrogen compounds and is characterized by a central S(II) atom symmetrically bonded to two –N[Si(CH₃)₃]₂ groups, imparting distinct reactivity as a soluble, non-gaseous sulfur transfer agent [2]. Unlike common thiols, thiocyanates, or sulfenyl chlorides, its Si–N–S–N–Si backbone enables a concerted, non-dissociative adsorption mechanism on metal surfaces, which is the core of its differentiation as a procurement choice [3].

Why Thiobis(hexamethyldisilazane) Is Irreplaceable


In-class compounds such as hexamethyldisilathiane, thiocyanates, and sulfenyl chlorides all deliver sulfur to metal surfaces, yet their deposition mechanisms, by-product profiles, and surface contamination levels differ fundamentally. Thiobis(hexamethyldisilazane) undergoes a concerted cleavage of both N–S bonds, ejecting only volatile amine fragments and leaving exclusively elemental sulfur on the substrate [1]. In contrast, hexamethyldisilathiane and sulfenyl chlorides follow dissociative reductive pathways that generate reactive intermediates and may retain heteroatom residues at the interface [2]. These mechanistic differences translate into measurable variations in surface purity (absence of Si/N XPS signals), deposition kinetics, and electrochemical behavior, making direct functional substitution unreliable for applications that demand clean, rapid, and residue-free sulfur modification [3].

Differentiating Evidence for Thiobis(hexamethyldisilazane)


Concerted Adsorption Mechanism Without Reduction Peak

Cyclic voltammetry on an inert (glassy carbon) electrode reveals that thiobis(hexamethyldisilazane) exhibits no reduction peak whatsoever down to the solvent limit, indicating that sulfur deposition proceeds via a concerted N–S bond cleavage mechanism rather than a dissociative reductive pathway [1]. In direct contrast, 4-methylphenyl thiocyanate and 4-methylphenyl sulfenyl chloride both display well-defined reduction peaks; the difference in reduction potentials between these two aryl-substituted precursors is approximately 2 V, and the S–Cl bond dissociation energy is ~50 kcal·mol⁻¹ lower than that of the S–CN bond [2]. The complete absence of a cathodic signal for the target compound eliminates the electrochemical generation of reactive thiolate intermediates that can compromise SAM order and reproducibility.

Surface chemistry Self-assembled monolayers Electrochemical characterization

XPS Surface Purity: Exclusive Sulfur Deposition

XPS analysis of Au(111) surfaces modified with thiobis(hexamethyldisilazane) (1 mM in acetonitrile, 28 h immersion) shows a clear S 2p signal with the S 2p₃/₂ component at a binding energy of ~161.2 eV, characteristic of chemisorbed atomic sulfur, while no detectable Si 2p or N 1s signals are observed [1]. This confirms that both –N[Si(CH₃)₃]₂ groups are quantitatively ejected during deposition. By comparison, thiol-based SAMs and sulfenyl chloride precursors can leave residual carbonaceous or chlorine contamination, and hexamethyldisilathiane can introduce Si residues under certain conditions [2].

X-ray photoelectron spectroscopy Surface purity Gold modification

Fast Deposition Kinetics to High Sulfur Coverage

Stripping cyclic voltammetry of Au(111) electrodes after immersion in a 1 mM thiobis(hexamethyldisilazane)/acetonitrile solution shows that high sulfur coverage is attained within a few minutes of modification, with characteristic oxidative desorption peaks indicating coverages approaching monolayer and multilayer regimes [1]. In contrast, conventional thiol-based SAM formation on gold typically requires hours to reach equilibrium coverage, and gas-phase S₂ or SO₂ deposition demands elevated temperatures and ultra-high vacuum conditions [2].

Deposition rate Cyclic voltammetry Sulfur coverage

High-Yield S₄N₂ Synthesis at Room Temperature

Bis[bis(trimethylsilyl)amino]sulfane reacts with equimolar amounts of SCl₂ and S₂Cl₂ at ambient temperature to produce tetrasulfur dinitride (S₄N₂) in good isolated yield (72.5%) [1]. This route avoids the hazardous reagents (e.g., S₄N₄, NH₃ gas) and cryogenic conditions required by classical S₄N₂ syntheses, while also providing cleaner product profiles compared to the polychalcogenide mixtures obtained when using lithium bis(trimethylsilyl)amide with elemental chalcogens [2].

Sulfur–nitrogen heterocycles Synthetic methodology Chalcogen chemistry

Crystalline Solid at Ambient Conditions

Thiobis(hexamethyldisilazane) is a crystalline solid at room temperature with a melting point of 65–67 °C and a boiling point of 142–143 °C at 15 mmHg, making it easier to weigh, store, and handle compared to volatile liquid sulfur precursors such as hexamethyldisilathiane (b.p. ~160 °C at atmospheric pressure) or highly toxic gases like H₂S [1]. Its vapor pressure is only 0.000624 mmHg at 25 °C, indicating low volatility and reduced inhalation risk relative to thiols and sulfides commonly used as sulfur sources [2].

Physical properties Storage stability Handling safety

Thiobis(hexamethyldisilazane) Optimal Applications


Ultra-Clean Sulfur Adlayer for STM and Electrochemistry

When the experimental objective is to deposit exclusively atomic sulfur on Au(111) or other noble metal surfaces without any heteroatom contamination, thiobis(hexamethyldisilazane) is the precursor of choice. XPS data confirm that only the S 2p signal (S 2p₃/₂ at 161.2 eV) is detected, with no Si or N residues, enabling unambiguous STM imaging of well-known rectangular and diamond sulfur phases [1]. This purity is critical for fundamental surface science investigations where trace contamination would confound interpretation of adlayer structure and electronic properties.

Rapid Solution-Phase Sulfur Deposition

For applications requiring swift sulfur modification under mild, solution-based conditions—such as rapid prototyping of sulfur-modified electrodes or metal sulfide seed layers—the fast deposition kinetics of thiobis(hexamethyldisilazane) provide a distinct advantage. High sulfur coverage is reached within minutes at room temperature and 1 mM concentration, compared to hours required for thiol SAM equilibration [2]. This accelerates process development and enables integration into automated or continuous-flow surface modification platforms.

Safe Synthesis of Sulfur–Nitrogen Heterocycles (S₄N₂)

For synthetic chemists seeking a reproducible, high-yield route to tetrasulfur dinitride and related chalcogen–nitrogen ring systems, bis[bis(trimethylsilyl)amino]sulfane offers a room-temperature, one-pot procedure that avoids hazardous gaseous reagents. The 72.5% isolated yield of S₄N₂ using SCl₂ and S₂Cl₂ outperforms classical routes and provides a reliable entry point to sulfur–nitrogen conducting polymers and energetic material precursors [3].

Sulfur Transfer in Air-Sensitive Organometallic Synthesis

The crystalline, low-volatility solid form (m.p. 65–67 °C, vapor pressure 0.000624 mmHg at 25 °C) makes thiobis(hexamethyldisilazane) markedly easier to handle in glovebox environments than liquid hexamethyldisilathiane or gaseous H₂S. Precise stoichiometric control is achievable by simple weighing, reducing variability in reactions where sulfur atom equivalents must be tightly regulated, such as the synthesis of metal sulfide clusters or single-source precursors for nanomaterials [4].

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